N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound is known for its significant biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-9-4-5-12-11(7-9)21-13(23-12)8-2-1-3-10(6-8)20-14(22)15(17,18)19/h1-7H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCBWPKVAHWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro and trifluoroacetamide groups, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens and nucleophiles . The reaction conditions often involve the use of solvents such as ethanol, methanol, and dichloromethane, along with catalysts to enhance the reaction rates .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nucleophile-substituted products .
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer activities . The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . Additionally, it has been evaluated for its potential as an anticancer agent against human colorectal carcinoma cell lines .
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes . For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity . The anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide can be compared with other benzoxazole derivatives that exhibit similar biological activities. Some of the similar compounds include:
- 2-aminobenzoxazole
- 5,7-dichloro-1,3-benzoxazol-2-yl derivatives
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives
These compounds share structural similarities and exhibit comparable antimicrobial, antifungal, and anticancer activities. this compound is unique due to the presence of the trifluoroacetamide group, which enhances its biological activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
